molecular formula C7H16O3 B1594337 Methoxyacetaldehyde diethyl acetal CAS No. 4819-75-4

Methoxyacetaldehyde diethyl acetal

Cat. No.: B1594337
CAS No.: 4819-75-4
M. Wt: 148.2 g/mol
InChI Key: PCYADPMXIILFTP-UHFFFAOYSA-N
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Description

Methoxyacetaldehyde diethyl acetal, also known as 1,1-diethoxy-2-methoxyethane, is an organic compound with the molecular formula C7H16O3. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of two ethoxy groups and one methoxy group attached to an ethane backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methoxyacetaldehyde diethyl acetal can be synthesized through the acetalization of methoxyacetaldehyde with ethanol in the presence of an acid catalyst. The reaction typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of a continuous flow reactor to ensure efficient mixing and reaction control. The reaction is typically carried out under reflux conditions with a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The use of a dehydrating agent, such as molecular sieves, helps to drive the reaction to completion by removing water from the reaction mixture .

Chemical Reactions Analysis

Types of Reactions

Methoxyacetaldehyde diethyl acetal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methoxyacetaldehyde diethyl acetal has several applications in scientific research:

Mechanism of Action

The mechanism of action of methoxyacetaldehyde diethyl acetal involves the formation of a stable acetal structure, which protects the carbonyl group from nucleophilic attack. The acetal can be hydrolyzed under acidic conditions to regenerate the original carbonyl compound. This reversible protection-deprotection mechanism is widely used in organic synthesis to control the reactivity of carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methoxyacetaldehyde diethyl acetal is unique due to its specific combination of ethoxy and methoxy groups, which provides distinct reactivity and stability compared to other acetals. Its ability to act as a protecting group for carbonyl compounds makes it valuable in synthetic organic chemistry .

Properties

IUPAC Name

1,1-diethoxy-2-methoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O3/c1-4-9-7(6-8-3)10-5-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYADPMXIILFTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197454
Record name Methoxyacetaldehyde-diethylacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4819-75-4
Record name 1,1-Diethoxy-2-methoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4819-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyacetaldehyde-diethylacetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004819754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyacetaldehyde-diethylacetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50197454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methoxyacetaldehyde-diethylacetal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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